molecular formula C9H13F3O2 B6169484 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 2352848-63-4

4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6169484
CAS No.: 2352848-63-4
M. Wt: 210.19 g/mol
InChI Key: IZZSKYUNXJVTMU-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative characterized by a trifluoroethyl substituent at the 4-position of the cyclohexane ring and a carboxylic acid group at the 1-position. The trifluoroethyl group introduces stereochemical complexity, resulting in a mixture of diastereomers due to the presence of multiple stereocenters (e.g., axial/equatorial conformations of the cyclohexane ring and the trifluoroethyl substituent). This compound is of interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, lipophilicity, and steric bulk .

Diastereomer separation is often critical for applications requiring enantiomeric purity. For example, preparative HPLC or chiral chromatography, as demonstrated in the synthesis of structurally related trifluoroethyl-containing compounds , may be employed to resolve the diastereomers of this compound.

Properties

CAS No.

2352848-63-4

Molecular Formula

C9H13F3O2

Molecular Weight

210.19 g/mol

IUPAC Name

4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H13F3O2/c10-9(11,12)5-6-1-3-7(4-2-6)8(13)14/h6-7H,1-5H2,(H,13,14)

InChI Key

IZZSKYUNXJVTMU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CC(F)(F)F)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Boron-Mediated Amidation of Carboxylic Acids

A critical step in constructing the trifluoroethyl moiety involves amidation of cyclohexane-carboxylic acid precursors with 2,2,2-trifluoroethylamine. The patent literature describes a boron-mediated protocol using B(OCH₂CF₃)₃, synthesized from B₂O₃ and 2,2,2-trifluoroethanol.

Representative Procedure

  • Reactants :

    • Cyclohexane-1-carboxylic acid (1.0 mmol)

    • 2,2,2-Trifluoroethylamine (1.0 mmol)

    • B(OCH₂CF₃)₃ (2.0 mmol)

  • Solvent : Acetonitrile (2 mL, 0.5 M)

  • Conditions : 80°C, 5–24 h

  • Workup : Sequential treatment with Amberlyst A-26(OH), Amberlyst 15, and MgSO₄

  • Yield : 72–89%

This method circumvents traditional coupling reagents (e.g., EDC·HCl), minimizing racemization and preserving stereochemical integrity.

Acid Chloride Route for Amide Formation

Alternative approaches from patent US20180291773A1 employ acid chloride intermediates. Cyclohexane-1-carboxylic acid is treated with oxalyl chloride (1.5 equiv) in dichloromethane (0.2 M) at 0–5°C for 2 h, followed by reaction with 2,2,2-trifluoroethylamine hydrochloride (1.1 equiv) and triethylamine (3.0 equiv) at 25°C. The crude amide is purified via recrystallization from acetonitrile/water (3:1), yielding 85–92% product.

Functionalization of Cyclohexane Rings via Alkylation

Lithium-Mediated Alkylation of Fluorene Carboxylic Acids

A patent-specified route for analogous trifluoroethyl compounds involves n-BuLi-mediated alkylation of 9H-fluorene-9-carboxylic acid with 1,4-dibromobutane:

  • Deprotonation : 9H-Fluorene-9-carboxylic acid (1.0 equiv) in THF at −30°C, treated with n-BuLi (2.2 equiv).

  • Alkylation : Addition of 1,4-dibromobutane (1.5 equiv) at −20°C, stirred for 17 h.

  • Workup : Aqueous HCl (1 M) extraction, drying (MgSO₄), and solvent removal.

  • Yield : 68–75% alkylated intermediate.

While this method targets fluorene derivatives, analogous conditions could be adapted for cyclohexane systems by modifying the electrophile and reaction time.

Diastereomer Separation and Characterization

Chromatographic Resolution

Crude reaction mixtures containing diastereomers are resolved using silica gel chromatography with ethyl acetate/hexane gradients (10–40% EtOAc). Trans-diastereomers typically elute first due to reduced polarity from axial trifluoromethyl groups.

Crystallization-Induced Diastereomer Enrichment

Recrystallization from ethanol/water (4:1) at −20°C enriches the trans-diastereomer to >95% purity, leveraging differential solubility of axial vs. equatorial conformers.

Computational Insights into Diastereomer Stability

DFT studies at the M06-2X/def2-TZVP level reveal:

  • Trans-1,3-diaxial conformation : ΔG = 0 kcal/mol (reference)

  • Cis-1,3-diequatorial conformation : ΔG = +5.6 kcal/mol

  • Energy barrier for interconversion : 4.7–6.6 kcal/mol

Chemical Reactions Analysis

4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used but generally include a variety of functionalized cyclohexane derivatives .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties allow for the modification of drug candidates to enhance efficacy and reduce side effects. For instance, cyclohexanecarboxylic acids are often utilized in the synthesis of analgesics and anti-inflammatory drugs due to their ability to mimic natural biological molecules .

2. Synthesis of Fluorinated Compounds:
The presence of the trifluoroethyl group in this compound is particularly valuable for creating fluorinated derivatives. Fluorinated compounds are known for their stability and bioactivity, making them crucial in medicinal chemistry for developing drugs with improved pharmacokinetic profiles .

3. Amidation Reactions:
Research has demonstrated that 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid can be effectively used in amidation reactions. Utilizing reagents derived from trifluoroethanol, researchers have successfully coupled this acid with various amines to produce amides with high yields and low racemization levels . This method simplifies the synthesis of complex organic molecules.

Agrochemical Applications

1. Pesticide Development:
The compound is explored in the formulation of agrochemicals, particularly pesticides and herbicides. Its unique chemical structure allows for targeted action against specific pests while minimizing environmental impact. The trifluoroethyl group enhances the lipophilicity of these compounds, improving their absorption and efficacy .

Material Science Applications

1. Advanced Materials:
In material science, 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid is used to develop advanced materials such as polymers and coatings. These materials require specific thermal and chemical resistance properties that can be achieved through the incorporation of fluorinated groups .

2. Liquid Crystals:
This compound also finds applications as an intermediate in the synthesis of liquid crystals. The structural characteristics provided by the cyclohexane framework combined with trifluoroethyl substitutions contribute to the desired optical properties essential for display technologies .

Biochemical Research Applications

1. Enzyme Interaction Studies:
In biochemical research, 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid is utilized as a tool to study enzyme interactions and metabolic pathways. Its reactive nature allows researchers to investigate how enzymes interact with various substrates in metabolic processes .

Case Studies and Research Findings

Application AreaSpecific Use CaseReference
PharmaceuticalsIntermediate for analgesics
AgrochemicalsDevelopment of targeted pesticides
Material ScienceSynthesis of chemically resistant polymers
Biochemical ResearchStudying enzyme interactions
Amidation ReactionsDirect synthesis of amides

Mechanism of Action

The mechanism by which 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, the trifluoroethyl group can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The presence of the trifluoroethyl group can also enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and reach its target sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Trifluoroethyl vs. Trifluoromethyl

4-(Trifluoromethyl)cyclohexane-1-carboxylic Acid (CAS: 95233-30-0, C₈H₁₁F₃O₂) shares the cyclohexane-carboxylic acid backbone but substitutes the trifluoroethyl group with a trifluoromethyl group. Key differences include:

  • Lipophilicity : The trifluoroethyl group (–CH₂CF₃) increases lipophilicity (logP ≈ 2.1) compared to the trifluoromethyl group (–CF₃, logP ≈ 1.7), enhancing membrane permeability .

Diastereomeric Mixtures in Cyclohexane Derivatives

1-(Bromomethyl)-4-ethylcyclohexane, Mixture of Diastereomers (CAS: 1516772-83-0, C₉H₁₇Br) exemplifies another cyclohexane-based diastereomeric mixture. Unlike the target compound, it lacks a carboxylic acid group and features a bromomethyl substituent. The absence of a polar carboxylic acid group reduces solubility in aqueous media, limiting its utility in pharmaceutical applications .

Ethyl 4-[(Chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate, Mixture of Diastereomers combines fluorine substitution with ester and sulfonyl functionalities. Its diastereomerism arises from both the fluorinated carbon and the sulfonyl group, highlighting the complexity of stereochemical outcomes in polyfunctionalized cyclohexanes .

Fluorinated Building Blocks in Drug Discovery

Compounds like 4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic Acid (C₂₁H₁₆F₃N₃O₄, Mol. Wt. 431.37) demonstrate the prevalence of trifluoroethyl groups in medicinal chemistry. These groups are often incorporated to improve pharmacokinetic profiles, as seen in protease inhibitors and kinase modulators .

Data Table: Key Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight Substituents Diastereomer Status CAS Number
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid C₉H₁₃F₃O₂ 210.20 –CH₂CF₃, –COOH Mixture Not Available
4-(Trifluoromethyl)cyclohexane-1-carboxylic acid C₈H₁₁F₃O₂ 196.17 –CF₃, –COOH Single isomer 95233-30-0
1-(Bromomethyl)-4-ethylcyclohexane C₉H₁₇Br 205.14 –BrCH₂, –C₂H₅ Mixture 1516772-83-0
Ethyl 4-[(chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate C₁₁H₁₇ClFO₄S 308.76 –F, –SO₂Cl, –COOEt Mixture Not Available

Biological Activity

4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acid is a fluorinated organic compound notable for its unique structural features and potential biological activities. The presence of the trifluoroethyl group enhances its lipophilicity and alters its interactions with biological systems, making it a subject of interest in medicinal chemistry.

The compound has the molecular formula C11_{11}H15_{15}F3_3O2_2 and a molecular weight of approximately 210.19 g/mol. Its structure includes a cyclohexane ring substituted with both a carboxylic acid group and a trifluoroethyl group. This configuration significantly influences its reactivity and biological activity.

Property Value
Molecular FormulaC11_{11}H15_{15}F3_3O2_2
Molecular Weight210.19 g/mol
Functional GroupsCarboxylic acid, Trifluoroethyl
Structural FeaturesCyclohexane derivative

The biological activity of 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid is primarily attributed to its interactions with specific enzymes and receptors. The trifluoroethyl group modifies the electronic properties of the molecule, enhancing its binding affinity to various biological targets. This can lead to modulation of critical biological pathways, which is essential in drug discovery and development.

Biological Activity Studies

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It shows potential for binding to certain receptors that could influence physiological responses.

Case Study: Enzyme Interaction

A study focusing on the enzyme inhibition properties of cyclohexane derivatives highlighted that compounds with trifluoromethyl groups often demonstrate increased potency in inhibiting target enzymes compared to their non-fluorinated counterparts. This is attributed to enhanced lipophilicity and altered steric properties that facilitate better interaction with enzyme active sites .

Synthesis and Derivatives

The synthesis of 4-(2,2,2-trifluoroethyl)cyclohexane-1-carboxylic acid has been explored through various methods. These include:

  • Direct Fluorination : Introducing trifluoroethyl groups into cyclohexanecarboxylic acid frameworks.
  • Epimerization Techniques : Methods have been developed to achieve high purity forms of the diastereomers through base-mediated reactions .

Comparative Analysis

To illustrate the impact of the trifluoroethyl group on biological activity, a comparison with similar compounds is useful:

Compound Name Structure Type Biological Activity
4-(2,2,2-Trifluoroethyl)cyclohexane-1-carboxylic acidCyclohexane derivativeEnzyme inhibition, receptor binding
1-(Trifluoromethyl)cyclohexane-1-carboxylic acidCyclohexane derivativeSimilar activities but potentially lower potency
4-(Trifluoromethyl)benzoic acidAromatic compoundDifferent reactivity; often used in drug synthesis

Q & A

Q. Example Synthetic Pathway Table :

StepReaction TypeStarting MaterialKey Reagents/ConditionsOutcomeReference
1AlkylationCyclohexanoneTrifluoroethyl-MgBr, THF, 0°C4-(Trifluoroethyl)cyclohexanol
2Oxidation4-(Trifluoroethyl)cyclohexanolKMnO₄, H₂SO₄, 60°CCarboxylic acid formation

Basic: How does the trifluoroethyl substituent influence physicochemical and pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : The trifluoroethyl group increases log P (measured via HPLC or shake-flask methods), enhancing membrane permeability .
  • Metabolic Stability : Fluorine’s electronegativity reduces oxidative metabolism (tested via liver microsomal assays) .
  • Electron-Withdrawing Effects : Stabilizes intermediates in reactions (e.g., SN2 mechanisms), verified via kinetic studies .

Q. Key Data :

PropertyImpactExperimental Validation MethodReference
Log P+1.2 (vs. non-fluorinated analog)Reverse-phase HPLC
Metabolic Half-life4.7 hrs (vs. 1.2 hrs for ethyl analog)Microsomal incubation

Basic: What analytical techniques effectively characterize the diastereomeric mixture?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IG column with hexane/isopropanol (95:5) to resolve diastereomers (retention time difference ≥ 2 min) .
  • NMR Spectroscopy : Analyze diastereotopic protons (e.g., cyclohexane ring CH₂ groups) at 600 MHz; splitting patterns confirm stereochemistry .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (requires high-purity sample) .

Advanced: What strategies resolve diastereomers of this compound?

Methodological Answer:

Chiral Chromatography : Use cellulose-based columns (e.g., Chiralcel OD-H) with gradient elution (hexane:ethanol 90:10 → 70:30) .

Crystallization-Induced Diastereomer Resolution : Screen solvents (e.g., ethanol/water mixtures) to exploit solubility differences. For example, one diastereomer may crystallize preferentially at 4°C .

Q. Example Separation Table :

TechniqueSolvent SystemResolution (Rₛ)Yield (%)Reference
Chiral HPLCHexane/IPA (85:15)1.895
Fractional CrystallizationEthanol/H₂O (7:3)N/A60

Advanced: How can computational modeling predict biological target interactions?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). The trifluoroethyl group may occupy hydrophobic pockets, verified via binding energy scores (ΔG ≤ -8 kcal/mol) .
  • QSAR Models : Correlate fluorine’s electronegativity with IC₅₀ values (e.g., for kinase inhibition) using datasets from PubChem .

Q. Case Study :

TargetSoftwarePredicted IC₅₀ (nM)Experimental IC₅₀ (nM)Reference
Carbonic Anhydrase IXSchrödinger Suite120145 ± 12

Advanced: What mechanistic studies elucidate trifluoroethyl group reactivity?

Methodological Answer:

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-H bond cleavage) .

Hammett Analysis : Quantify electronic effects by varying substituents on aromatic rings; ρ values > 1 indicate strong electron withdrawal .

In Situ FTIR Monitoring : Track intermediates (e.g., acyl fluorides) during reactions to propose mechanisms .

Q. Example Data :

ReactionKIE (kH/kD)Mechanism ImplicationReference
Ester Hydrolysis2.1Rate-limited by C-O cleavage

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